molecular formula C11H9NO2 B2356298 1H-Indole-2,3-dione, 7-cyclopropyl- CAS No. 1067188-04-8

1H-Indole-2,3-dione, 7-cyclopropyl-

Cat. No.: B2356298
CAS No.: 1067188-04-8
M. Wt: 187.198
InChI Key: KQVWZFKCFGPYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural and Functional Significance of Isatin Scaffolds in Medicinal Chemistry

The isatin nucleus (1H-indole-2,3-dione) serves as a versatile template for designing bioactive molecules. Its core structure comprises a six-membered benzene ring fused to a five-membered pyrrolidone ring, with electron-withdrawing groups (e.g., nitro, halogens) at specific positions (1, 5, 6, 7) that modulate electronic properties and target binding affinity. This scaffold’s functional significance lies in its ability to participate in hydrogen bonding and π-π stacking interactions, which are critical for inhibiting enzymes like carbonic anhydrases, histone deacetylases, and tyrosine kinases.

Structural Features Enabling Biological Activity

  • Electronic Distribution : The lactam and keto groups at positions 2 and 3 create a polarized electron-deficient system, facilitating interactions with nucleophilic residues in enzyme active sites.
  • Positional Substituents : Modifications at position 7 (e.g., cyclopropyl) enhance hydrophobicity and conformational rigidity, improving binding to lipophilic pockets in targets like carbonic anhydrase IX and XII.
  • Hybridization Potential : The isatin core can be conjugated with heterocycles (e.g., triazoles, thiazolidinones) to create hybrids with synergistic bioactivities, such as antiproliferative and enzyme inhibitory effects.

Structure-Activity Relationship (SAR) Insights

SAR studies highlight that substituents at positions 5 and 7 critically influence potency and selectivity:

Position Substituent Biological Impact
5 Nitro group Increased hCA IX/XII selectivity
7 Cyclopropyl Enhanced metabolic stability and lipophilicity
1 Methyl group Improved solubility and target affinity

For example, 7-cyclopropyl isatin derivatives exhibit higher inhibitory activity against intestinal alkaline phosphatase (IALP) compared to non-substituted analogs, with IC₅₀ values as low as 55.70 μM. Similarly, cyclopropyl-tethered hybrids show enhanced α-glucosidase inhibition due to optimized hydrophobic interactions.

Role of Cyclopropane Substituents in Bioactive Molecule Design

The cyclopropane ring, with its strained 60° bond angles and pseudo-aromatic π-character, is a strategic substituent in drug design. Its integration into the isatin scaffold addresses key challenges in medicinal chemistry, including potency, selectivity, and metabolic stability.

Physicochemical and Pharmacological Advantages

  • Metabolic Stability : Cyclopropane’s shorter, stronger C–H bonds resist oxidative metabolism compared to alkyl groups like isopropyl, reducing hepatic clearance.
  • Conformational Restriction : The planar cyclopropane ring imposes rigidity, aligning functional groups for optimal target binding. This is exemplified in cyclopropyl-tethered isatin-pyrazole hybrids, which show selective inhibition of hCA IX over hCA I/II.
  • Lipophilicity Modulation : The cyclopropane group increases hydrophobicity, enhancing penetration into membrane-bound targets (e.g., bacterial enzymes) and improving blood-brain barrier permeability.

Applications in Enzyme Inhibition and Anticancer Therapy

  • Carbonic Anhydrase Inhibition : 7-Cyclopropyl isatin derivatives bind selectively to hCA IX and XII via electrostatic interactions between the cyclopropane group and active-site residues (e.g., Lys67/Asp130 in hCA XII), achieving K~i~ values in the nanomolar range.
  • Antiproliferative Activity : Cyclopropyl-linked isatin-triazole hybrids exhibit IC₅₀ values <1 μM against colon (SW480), lung (A549), and breast (MCF7, MDA-MB-231) cancer cell lines, surpassing cisplatin. Docking studies suggest interactions with epigenetic regulators like EP300 and LYPLA2, leading to transcriptional downregulation in malignant cells.

SAR Trends in Cyclopropane-Substituted Isatin Derivatives

The cyclopropane substituent’s position and orientation critically influence bioactivity:

Compound Type Target Activity Reference
7-Cyclopropyl isatin IALP IC₅₀ = 55.70 μM
Isatin-triazole hybrids hCA IX K~i~ = 15.7 nM
Cyclopropyl-thiazolidinone α-Glucosidase IC₅₀ = 63.80 μM
Isatin-pyrazole hybrids MCF7 (breast cancer) IC₅₀ < 1 μM

These findings underscore the cyclopropane group’s versatility in optimizing pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

7-cyclopropyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-10-8-3-1-2-7(6-4-5-6)9(8)12-11(10)14/h1-3,6H,4-5H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVWZFKCFGPYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C3C(=CC=C2)C(=O)C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Synthesis of 4-Cyclopropylaniline :

    • 4-Vinylaniline is subjected to cyclopropanation using the Simmons–Smith reagent (Zn(CH₂I)₂/Cu) or transition metal-catalyzed [2+1] cycloaddition with diazo compounds. For example, diethylzinc and diiodomethane in dichloromethane at 0°C yield the cyclopropane ring.
    • Alternative methods include palladium-catalyzed cyclopropanation of 4-bromoaniline with ethylene followed by halogen exchange.
  • Stollé Cyclization :

    • Reaction of 4-cyclopropylaniline with chloral hydrate and hydroxylamine hydrochloride in concentrated sulfuric acid generates the isonitrosoacetanilide intermediate, which undergoes cyclization to form 7-cyclopropylisatin.

Challenges :

  • Acidic conditions during Stollé synthesis may destabilize the cyclopropyl ring, leading to ring-opening byproducts.
  • Low yields due to competing side reactions at the electron-rich cyclopropane moiety.

Cross-Coupling on Prefunctionalized Isatin Derivatives

This approach leverages transition metal-catalyzed cross-coupling reactions to introduce the cyclopropyl group at the 7-position of a prehalogenated isatin scaffold.

Key Steps:

  • Protection of Isatin :

    • The 2,3-dione is protected as a spiroacetal (e.g., ethylene glycol ketal) to prevent undesired reactivity during subsequent steps.
  • Directed Halogenation :

    • Electrophilic iodination or bromination at the 7-position is achieved using directing groups. For example, introducing a nitro group at position 6 directs electrophilic substitution to position 7.
    • 7-Iodoisatin acetal is isolated in 65–70% yield using N-iodosuccinimide (NIS) in acetic acid.
  • Suzuki–Miyaura Coupling :

    • The iodinated intermediate reacts with cyclopropylboronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to install the cyclopropyl group.
  • Deprotection :

    • Acidic hydrolysis (HCl/THF) regenerates the 2,3-dione.

Challenges :

  • Limited availability of 7-haloisatin precursors.
  • Steric hindrance from the cyclopropyl group reduces coupling efficiency.

Fischer Indole Synthesis with Cyclopropane-Containing Phenylhydrazines

The Fischer indole synthesis constructs the indole ring via acid-catalyzed cyclization of phenylhydrazones. For 7-cyclopropylisatin, this method requires 4-cyclopropylphenylhydrazine as the starting material.

Key Steps:

  • Synthesis of 4-Cyclopropylphenylhydrazine :

    • Cyclopropanation of 4-vinylphenylhydrazine using diethylzinc and diiodomethane.
  • Cyclization with Ketones :

    • Condensation with a ketone (e.g., pyruvic acid) in HCl/ethanol forms the indole ring, followed by oxidation (KMnO₄) to yield the 2,3-dione.

Challenges :

  • Poor regioselectivity during cyclization.
  • Oxidation steps may degrade the cyclopropyl group.

C–H Activation and Direct Cyclopropanation

Emerging methodologies in C–H functionalization offer a streamlined route to 7-cyclopropylisatin without prehalogenation.

Key Steps:

  • Palladium-Catalyzed C–H Cyclopropanation :

    • Using a directing group (e.g., 8-aminoquinoline), palladium(II) acetate directs cyclopropanation at the 7-position via reaction with cyclopropane diazo reagents.
  • Oxidative Annulation :

    • Rhodium-catalyzed coupling of isatin with cyclopropane carboxaldehydes forms the cyclopropyl-indole framework.

Challenges :

  • Requires specialized catalysts and anhydrous conditions.
  • Limited substrate scope and scalability.

Comparative Analysis of Methods

Method Yield Range Key Advantages Limitations
Stollé Synthesis 30–45% Straightforward if precursor is available Acid-sensitive cyclopropane; moderate yields
Cross-Coupling 50–65% High regioselectivity Multistep protection/deprotection
Fischer Indole 25–40% Single-step ring formation Low selectivity; oxidation instability
C–H Activation 15–30% No prefunctionalization needed Low scalability; costly catalysts

Scientific Research Applications

Biological Activities

1H-Indole-2,3-dione, 7-cyclopropyl-, exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Antiviral Activity : Studies have shown that indole derivatives can inhibit viral replication. For instance, compounds similar to 1H-Indole-2,3-dione have been evaluated for their ability to inhibit hepatitis C virus replication with promising results .
  • Anticancer Properties : Research indicates that this compound may possess anticancer properties. Case studies have demonstrated significant growth inhibition in cancer cell lines such as HepG2 and MCF7 .
  • Antimicrobial Effects : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives have been tested for their antibacterial activity comparable to standard treatments like gentamicin .

Case Study 1: Antiviral Screening

A study focused on the antiviral potential of cyclopropyl-fused indole derivatives demonstrated that these compounds could inhibit hepatitis C virus replication at low concentrations (EC50 values around 3 nM) while exhibiting favorable pharmacokinetic profiles .

Case Study 2: Anticancer Activity

In vitro studies evaluated the antiproliferative effects of various indole derivatives on human cancer cell lines. Results indicated that specific structural modifications significantly enhanced anticancer activity, with some compounds showing IC50 values as low as 0.078μM0.078\mu M against VEGFR-2 .

Case Study 3: Antimicrobial Testing

Research on the antimicrobial properties of related indole derivatives revealed effective inhibition zones against multiple bacterial strains. This study highlighted the potential for developing new antibiotics based on indole structures .

Therapeutic Potential

The therapeutic applications of 1H-Indole-2,3-dione, 7-cyclopropyl-, extend beyond antiviral and anticancer properties:

  • Neuroprotection : Preliminary studies suggest neuroprotective effects in animal models of Alzheimer's disease, indicating improved cognitive function and reduced neuroinflammation markers.
  • Anti-inflammatory Effects : Indole derivatives have been explored for their anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1H-Indole-2,3-dione, 7-cyclopropyl- involves its interaction with specific molecular targets and pathways. It can bind to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Thiosemicarbazone Derivatives of Indole-2,3-dione

lists multiple thiosemicarbazone-functionalized isatins, such as:

  • I-TSC (1H-indole-2,3-dione 3-thiosemicarbazone)
  • I-MTSC (N-methylthiosemicarbazone derivative)
  • IS-TSC (5-sulfonate-substituted thiosemicarbazone)

Key Differences :

  • Biological Activity: Thiosemicarbazones are known for metal chelation and anticancer properties, whereas the 7-cyclopropyl derivative’s activity may focus on receptor modulation due to improved lipophilicity and metabolic stability .

Spiro-Pyrrolidine and Pyrrolizine Derivatives

describes spiro-pyrrolidines synthesized via [3+2]-cycloaddition between isatin and azomethine ylides. These derivatives, such as 4a–n and 6a–n , feature fused heterocyclic systems.

Key Differences :

  • Reactivity : The 7-cyclopropyl group may sterically hinder cycloaddition reactions compared to unsubstituted isatin, reducing yields or altering regioselectivity .
  • Structural Complexity : Spiro derivatives introduce three-dimensional complexity, whereas the 7-cyclopropyl variant retains a planar indole scaffold .

Halogenated and Nitro-Substituted Derivatives

references 7-chloro-5-nitro-1H-indole-2,3-dione , a derivative with electron-withdrawing substituents.

Key Differences :

  • Electronic Properties : The chloro and nitro groups deactivate the aromatic ring, reducing nucleophilic substitution reactivity. In contrast, the cyclopropyl group may slightly activate the ring through σ-π hyperconjugation .
  • Applications : Nitro derivatives are often explored as prodrugs (e.g., antimicrobial agents), while cyclopropyl-substituted compounds may target CNS disorders due to enhanced blood-brain barrier penetration .

Spectral and Structural Analysis

NMR and Mass Spectrometry

  • 13C-NMR : Unsubstituted isatin’s C-7 resonates at ~109.46 ppm (). The 7-cyclopropyl group is expected to upfield-shift adjacent carbons (e.g., C-7a) due to steric compression, as seen in similar cyclopropyl-containing compounds .
  • HRMS: The 7-cyclopropyl derivative’s molecular ion (C11H9NO2) would align with accurate mass calculations, similar to the 7-chloro-5-nitro variant (C8H3ClN2O3, m/z 253.0977 in ) .

Crystallographic Data

Crystal structures of isatin derivatives are refined using SHELXL () and OLEX2 ().

Biological Activity

1H-Indole-2,3-dione, 7-cyclopropyl- is a notable derivative of indole, a compound recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Overview of Indole Derivatives

Indole derivatives are significant in medicinal chemistry due to their wide-ranging biological activities. They have been studied for applications in treating various diseases, including cancer, infections, and inflammatory conditions. The specific cyclopropyl substitution in 1H-Indole-2,3-dione enhances its reactivity and biological profile compared to other indole derivatives.

Target Interactions

1H-Indole-2,3-dione, 7-cyclopropyl- interacts with multiple biological targets. Its primary mode of action involves cation and π interactions with various receptors and enzymes within the body. This interaction can modulate several biochemical pathways, leading to diverse cellular effects such as:

  • Antiviral Activity : The compound has shown efficacy against various viral strains by inhibiting viral replication mechanisms.
  • Anticancer Properties : It exhibits potential in inhibiting tumor growth through mechanisms that may include apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound can reduce inflammation by modulating cytokine production and inflammatory pathways .

Antiviral Properties

Recent studies have highlighted the antiviral potential of indole derivatives. For instance, certain indole-based compounds have been identified as inhibitors of hepatitis C virus (HCV) replication. These compounds demonstrated effective inhibition at low concentrations (EC50 values in the nanomolar range) while maintaining favorable pharmacokinetic profiles .

Anticancer Efficacy

Research has indicated that 1H-Indole-2,3-dione derivatives can target cancer cells effectively. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)5.0Apoptosis induction
HeLa (Cervical Cancer)3.0Cell cycle arrest
A549 (Lung Cancer)4.5Inhibition of proliferation

These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.

Antimicrobial Activity

1H-Indole-2,3-dione, 7-cyclopropyl- has also been evaluated for antimicrobial properties. It has shown effectiveness against various bacterial and fungal strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results indicate a broad-spectrum antimicrobial effect, making it a candidate for further development in treating infectious diseases .

Comparative Analysis with Similar Compounds

When compared to other indole derivatives like Isatin and 7-Methoxy-1H-indole-2,3-dione, the unique cyclopropyl substitution in 1H-Indole-2,3-dione enhances its reactivity and biological activity profile. The following table summarizes key differences:

Compound Biological Activity Notable Features
1H-Indole-2,3-dione, 7-cyclopropyl-Antiviral, anticancer, antimicrobialCyclopropyl substitution enhances activity
IsatinAnticancer, anti-inflammatoryLess reactive than cyclopropyl derivative
7-Methoxy-1H-indole-2,3-dioneAntimicrobialMethoxy group alters solubility

Case Studies and Research Findings

A study focused on the synthesis and evaluation of various indole derivatives demonstrated that those with cyclopropyl substitutions exhibited enhanced biological activities compared to their non-substituted counterparts. The research utilized molecular docking studies to predict binding affinities to target enzymes involved in cancer progression and viral replication .

Q & A

Basic: What are the structural features of 7-cyclopropyl-1H-indole-2,3-dione, and how do they influence reactivity?

The compound features an indole-2,3-dione (isatin) core substituted with a cyclopropyl group at position 7. The electron-withdrawing nature of the dione moiety (C2 and C3 carbonyl groups) enhances electrophilic reactivity, particularly at C5 and C7 positions. The cyclopropyl substituent introduces steric constraints and modulates electronic effects via its strained three-membered ring, which can influence regioselectivity in substitution reactions. For example, cyclopropane’s conjugation with the aromatic system may alter π-electron density, affecting nucleophilic attack or electrophilic substitution patterns .

Basic: What synthetic strategies are effective for introducing cyclopropyl groups to the isatin scaffold?

Cyclopropanation can be achieved via:

  • Transition metal-catalyzed reactions : Palladium or copper catalysts facilitate cross-coupling with cyclopropylboronic acids or cyclopropane-containing halides.
  • Cycloaddition approaches : [2+1] cycloaddition using carbenes or strained alkenes under photochemical conditions.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates, while temperature control (e.g., 60–80°C) minimizes side reactions .

Advanced: How can crystallographic refinement resolve structural ambiguities in 7-cyclopropyl-1H-indole-2,3-dione derivatives?

Using SHELXL ( ):

  • Twinning : Apply the TWIN and BASF commands to model twinned data. For pseudo-merohedral twinning, refine twin laws via the HKLF 5 format.
  • Disorder : Split atomic positions with PART and apply restraints (e.g., SADI, SIMU) to maintain geometric rationality.
  • High-resolution data : Utilize SHELXL-2018 features like ACTA for anisotropic displacement parameters and HYPE for hydrogen-bond network analysis. OLEX2 ( ) provides a graphical interface for real-time validation of hydrogen bonding and π-π stacking interactions .

Advanced: What thermodynamic properties are critical for stability assessment?

Key data from NIST ( ):

PropertyValue (kJ/mol)MethodReference
ΔfH°solid (Formation)-268.2 ± 3.8CombustionStern & Klebs, 1933
ΔcH°solid (Combustion)-3594.5 ± 3.8CalorimetryCox & Pilcher, 1970
ΔfusH (Fusion)27.82DSCMartínez et al., 2003

These values predict thermal stability and solubility behavior, essential for designing storage conditions and solvent systems .

Advanced: How do solvent and reaction conditions optimize synthesis?

  • Solvent polarity : Non-polar solvents (e.g., cyclohexane) favor cyclopropane ring stability, while polar solvents (e.g., DMSO) accelerate nucleophilic substitutions.
  • Temperature : Lower temperatures (0–25°C) reduce side reactions in sensitive cyclopropane systems.
  • Pressure : High-pressure reactors (1–5 atm) improve yields in gas-phase reactions (e.g., using ethylene for cyclopropanation) .

Advanced: What analytical techniques characterize this compound?

  • GC-MS : Use SE-30 columns (Kovats RI: 1712) for retention index matching ( ).
  • DSC : Measure melting points (193–195°C) and enthalpy of fusion (27.82 kJ/mol) to assess purity and polymorphism.
  • XRD : Refine unit cell parameters (e.g., space group P21/c) to confirm cyclopropane geometry .

Advanced: How to address contradictions in biological activity data?

  • Comparative assays : Test 7-cyclopropyl derivatives alongside 5-methyl or 6-fluoro analogs ( ) in standardized antimicrobial (MIC) or cytotoxicity (IC50) assays.
  • SAR analysis : Correlate substituent effects (e.g., cyclopropyl vs. halogen) with activity. For example, brominated derivatives () show higher anticancer potency due to enhanced electrophilicity and target binding.
  • Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., topoisomerase II), highlighting cyclopropane’s role in hydrophobic pocket binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.